molecular formula C23H34O3 B14735009 3-Methoxy-17-methylandrosta-3,5-dien-17-yl acetate CAS No. 5490-61-9

3-Methoxy-17-methylandrosta-3,5-dien-17-yl acetate

Cat. No.: B14735009
CAS No.: 5490-61-9
M. Wt: 358.5 g/mol
InChI Key: OTKXVHPLBZXHOI-UHFFFAOYSA-N
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Description

3-Methoxy-17-methylandrosta-3,5-dien-17-yl acetate: is a synthetic steroidal compound with the molecular formula C23H34O3 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-17-methylandrosta-3,5-dien-17-yl acetate typically involves multiple steps, starting from a suitable steroidal precursor. The key steps include:

    Methoxylation: Introduction of a methoxy group at the 3-position of the steroid nucleus.

    Methylation: Addition of a methyl group at the 17-position.

    Acetylation: Formation of the acetate ester at the 17-hydroxyl group.

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process typically includes:

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-17-methylandrosta-3,5-dien-17-yl acetate undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or alcohols.

    Reduction: Formation of reduced derivatives.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .

Scientific Research Applications

3-Methoxy-17-methylandrosta-3,5-dien-17-yl acetate has been explored for various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.

    Biology: Studied for its effects on cellular processes and hormone regulation.

    Medicine: Investigated for potential therapeutic uses, including hormone replacement therapy and treatment of certain medical conditions.

    Industry: Utilized in the production of pharmaceuticals and other steroid-based products.

Mechanism of Action

The mechanism of action of 3-Methoxy-17-methylandrosta-3,5-dien-17-yl acetate involves its interaction with specific molecular targets, such as androgen receptors. Upon binding to these receptors, it can modulate gene expression and influence various physiological processes. The pathways involved include:

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxyandrosta-3,5-dien-17-one
  • 17-Methylandrosta-3,5-dien-17-yl acetate
  • Androsta-3,5-dien-17-one

Uniqueness

3-Methoxy-17-methylandrosta-3,5-dien-17-yl acetate is unique due to its specific structural modifications, which confer distinct biological and chemical properties. These modifications can enhance its stability, bioavailability, and interaction with molecular targets compared to similar compounds .

Properties

CAS No.

5490-61-9

Molecular Formula

C23H34O3

Molecular Weight

358.5 g/mol

IUPAC Name

(3-methoxy-10,13,17-trimethyl-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate

InChI

InChI=1S/C23H34O3/c1-15(24)26-23(4)13-10-20-18-7-6-16-14-17(25-5)8-11-21(16,2)19(18)9-12-22(20,23)3/h6,14,18-20H,7-13H2,1-5H3

InChI Key

OTKXVHPLBZXHOI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1(CCC2C1(CCC3C2CC=C4C3(CCC(=C4)OC)C)C)C

Origin of Product

United States

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